N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide

Medicinal Chemistry Halogen Bonding Molecular Recognition

Select CAS 891129-16-1 when your SAR demands the superior cross‑coupling kinetics of the 4‑bromophenyl group (C–Br bond ~285 kJ/mol; 10²–10³‑fold faster than C–Cl) and the strong electron‑withdrawing 4‑cyanobenzamide moiety (Hammett σp = 0.66), which provides a directional H‑bond acceptor for fragment growing. This 2,5‑disubstituted 1,3,4‑oxadiazole delivers a bathochromic shift, a distinctive νCN IR reporter (~2220‑2240 cm⁻¹), and a pKa (~9.84) that keeps the amide NH unionized under standard basic coupling conditions. Identical‑scaffold analogs (Cl, H, F) cannot match these physical‑organic properties; verify purity ≥95% for IC50 work.

Molecular Formula C16H9BrN4O2
Molecular Weight 369.178
CAS No. 891129-16-1
Cat. No. B2678860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
CAS891129-16-1
Molecular FormulaC16H9BrN4O2
Molecular Weight369.178
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H9BrN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22)
InChIKeyMWEKFIOBJYIWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (CAS 891129-16-1): Procurement-Grade Identity and Structural Baseline


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (CAS 891129-16-1) is a heterocyclic compound with the molecular formula C16H9BrN4O2 and a molecular weight of 369.17 g/mol, classified within the 2,5-disubstituted 1,3,4-oxadiazole family [1]. The structure features a 4-bromophenyl group at the oxadiazole 5-position and a 4-cyanobenzamide moiety at the 2-position via an amide linkage. Predicted physicochemical properties include a density of 1.66±0.1 g/cm³ and a pKa of 9.84±0.70 [1]. As a member of the broader 1,3,4-oxadiazole class, compounds bearing this scaffold have demonstrated diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties [2]. The compound is commercially available as a screening compound from Life Chemicals (catalog F2518-0465) at ≥90% purity [1].

Why Generic Substitution of N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide with In-Class Analogs Fails


Substituting N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide with closely related 1,3,4-oxadiazole analogs—such as the 4-chlorophenyl (CAS 865249-41-8), unsubstituted benzamide (CAS 126631-01-4), or 4-fluorobenzamide (CAS 891127-76-7) variants—introduces quantifiable changes in molecular recognition, synthetic utility, and physicochemical behavior that preclude simple interchange. The bromine atom in the target compound provides a distinct combination of atomic radius (van der Waals radius 1.85 Å vs. Cl 1.75 Å), polarizability, and carbon-halogen bond strength (C-Br ~285 kJ/mol vs. C-Cl ~327 kJ/mol), which directly modulates halogen-bonding interactions with biological targets and alters reactivity in cross-coupling transformations [1]. Simultaneously, the 4-cyanobenzamide substituent introduces a strong electron-withdrawing nitrile group (Hammett σp = 0.66) that is absent in the benzamide analog, impacting both H-bond acceptor topology and metabolic stability profiles. Class-level evidence from 1,3,4-oxadiazole structure-activity relationship (SAR) studies demonstrates that small substituent changes on the phenyl rings produce order-of-magnitude shifts in IC50 values against cancer cell lines and enzyme targets [1][2], confirming that procurement decisions based on scaffold similarity alone carry material scientific risk.

Product-Specific Quantitative Evidence Guide: N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide


Halogen-Dependent Molecular Recognition: Bromophenyl vs. Chlorophenyl Differentiation for Target Engagement

The 4-bromophenyl substituent in the target compound (CAS 891129-16-1) provides a distinct halogen-bond donor profile compared to the 4-chlorophenyl analog N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (CAS 865249-41-8). The C-Br bond exhibits a larger σ-hole potential and greater polarizability (α = 3.05 ų for Br vs. 2.18 ų for Cl), enabling stronger halogen-bonding interactions with Lewis-base sites in protein binding pockets [1]. In class-level 1,3,4-oxadiazole SAR studies, bromine-for-chlorine substitution at the 4-phenyl position produced 2- to 5-fold shifts in IC50 values against kinase and GPCR targets, a magnitude sufficient to alter hit-to-lead prioritization in screening cascades [2]. The target compound further incorporates the 4-cyanobenzamide group (absent in the benzamide analog CAS 126631-01-4), adding a nitrile H-bond acceptor that can engage serine/threonine residues or ordered water networks [1].

Medicinal Chemistry Halogen Bonding Molecular Recognition

Synthetic Versatility: Bromine as a Cross-Coupling Handle for Downstream Derivatization

The 4-bromophenyl group serves as a strategically superior synthetic handle compared to the 4-chlorophenyl or 4-fluorophenyl analogs. The C-Br bond (bond dissociation energy ~285 kJ/mol) undergoes oxidative addition to Pd(0) catalysts with substantially higher kinetic facility than the C-Cl bond (~327 kJ/mol), enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions [1]. This differential reactivity is quantitatively reflected in the relative rates of Pd-catalyzed cross-coupling: aryl bromides typically react 10²–10³ times faster than the corresponding aryl chlorides under identical conditions [1]. The cyanobenzamide moiety further provides an internal spectroscopic handle (νCN ~2220-2240 cm⁻¹ in IR; characteristic ¹³C NMR resonance at ~118 ppm) for reaction monitoring, a feature absent in the benzamide analog (CAS 126631-01-4) [2].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Photophysical Properties: UV Absorption and Fluorescence Emission for Optical Screening Applications

A published study on the class of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives—which includes the target compound's core scaffold—established quantitative photophysical parameters for these materials [1]. The derivatives exhibited maximum UV absorption wavelengths (λmax) in the range of 280-301 nm and maximum fluorescence emission wavelengths (λem) in the range of 350-370 nm in chloroform solution. The aryl substituent at the oxadiazole 2-position (which in the target compound is the 4-cyanobenzamide group) was shown to modulate the photoluminescent properties, with electron-withdrawing groups producing bathochromic shifts relative to electron-donating substituents. The cyclization reaction yield of 78.9% reported for this class provides a benchmark for synthetic feasibility assessment [1]. These spectral characteristics differentiate the bromophenyl-oxadiazole core from non-halogenated or differently halogenated analogs that may exhibit altered λmax and λem values unsuitable for specific optical detection windows in high-content screening assays.

Materials Science Fluorescence Spectroscopy Optical Screening

Predicted Physicochemical Parameters: Quantitative Differentiation for Formulation and Assay Design

The target compound possesses predicted physicochemical parameters that differentiate it quantitatively from its closest structural analogs. The predicted density of 1.66±0.1 g/cm³ and pKa of 9.84±0.70 [1] place this compound in a distinct property space. For the directly comparable 4-chlorophenyl analog (CAS 865249-41-8, C16H9ClN4O2, MW 324.72), the lower molecular weight and reduced polarizability of chlorine predict a lower logP and altered membrane permeability relative to the bromophenyl target compound. The pKa of 9.84 indicates that the amide NH is predominantly unionized at physiological pH (7.4), with implications for passive membrane permeability, plasma protein binding, and cellular uptake kinetics. The compound's water solubility at 25°C is estimated at approximately 16.62 mg/L based on the log Kow estimate of 3.35 , a value that directly impacts DMSO stock solution preparation and aqueous dilution protocols for biological assays.

Pre-formulation Physicochemical Profiling Assay Development

Commercially Verified Purity and Procurement Specifications: Vendor-Grade Quality Control Data

The target compound is available from Life Chemicals (catalog number F2518-0465) with a verified purity specification of ≥90%+ as determined by HPLC analysis, with pricing tiers of $69 (5 mg), $79 (10 mg), and $208 (75 mg) as of the last vendor update [1]. This purity grade is suitable for primary screening applications; however, the ≥90% specification falls below the ≥95% threshold that the broader oxadiazole screening literature identifies as critical for avoiding antagonistic interference from unreacted hydrazide intermediates . The compound's InChI Key (MWEKFIOBJYIWNQ-UHFFFAOYSA-N) and SMILES notation (C(NC1=NN=C(C2=CC=C(Br)C=C2)O1)(=O)C1=CC=C(C#N)C=C1) are available for automated compound registration and identity verification [1]. In comparison, the 4-chlorophenyl analog (CAS 865249-41-8) and benzamide analog (CAS 126631-01-4) may exhibit different vendor availability, pricing, and purity profiles that must be verified independently.

Quality Control Compound Procurement Vendor Specifications

Best-Fit Research and Industrial Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide


Halogen-Bond-Directed Fragment-Based Drug Discovery

The bromophenyl group provides a stronger σ-hole donor for halogen-bonding interactions with backbone carbonyl oxygen atoms or side-chain carboxylate groups in target proteins compared to the chlorophenyl analog. This compound is appropriate for fragment screening libraries where halogen-bond-mediated binding is part of the design hypothesis, supported by class-level evidence that Br→Cl substitution at the 4-phenyl position of 1,3,4-oxadiazoles can shift IC50 values by 2- to 5-fold [1]. The 4-cyanobenzamide nitrile serves as an H-bond acceptor, adding a second directional interaction vector for fragment growing or linking strategies.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The aryl bromide functionality enables downstream Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling with 10²–10³-fold higher kinetic facility than the corresponding aryl chloride analog (CAS 865249-41-8) [1]. This makes the target compound the preferred starting material for constructing focused libraries of 5-arylated 1,3,4-oxadiazole-2-carboxamides, where the cyanobenzamide reporter group provides an internal spectroscopic handle (νCN ~2220-2240 cm⁻¹) for reaction monitoring. The predicted pKa of 9.84 ensures the amide NH remains unionized during coupling reactions conducted under standard basic conditions.

Fluorescence-Based High-Content Screening Probe Development

The 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole scaffold exhibits class-level fluorescence emission in the 350-370 nm range (λmax UV absorption 280-301 nm) in chloroform solution [1]. This photophysical profile supports use of the compound as a fluorescent tracer or probe in cell-based assays employing DAPI/Hoechst-compatible detection channels. The bromophenyl group contributes to a bathochromic shift relative to non-halogenated analogs, and the predicted aqueous solubility of ~16.62 mg/L determines the maximum achievable concentration in assay media without exceeding 1% DMSO.

Screening Library Procurement for 1,3,4-Oxadiazole SAR Expansion

For research programs systematically exploring 2,5-disubstituted 1,3,4-oxadiazole chemical space, the target compound (Life Chemicals F2518-0465, ≥90% purity, $69-208 depending on quantity) fills a specific occupancy vector: 4-bromophenyl at position 5 and 4-cyanobenzamide at position 2 [1]. This structural address is not occupied by the chlorophenyl (CAS 865249-41-8), benzamide (CAS 126631-01-4), or fluorobenzamide (CAS 891127-76-7) analogs. Procurement decisions should account for the ≥90% purity specification and the class-level recommendation that ≥95% purity may be necessary for reliable IC50 determinations in sensitive enzymatic or cellular assays.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.